molecular formula C20H17Cl2NO B1372862 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-26-7

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No. B1372862
CAS RN: 1160256-26-7
M. Wt: 358.3 g/mol
InChI Key: PBKHYOQECUTSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride (2-(4-BP-8-CQ-4-CC) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the quinoline family and is a white solid at room temperature. It is soluble in organic solvents and is stable in air.

Scientific Research Applications

Chlorination Processes

  • Reactions of chloroquinoline carbaldehydes with various chlorinating agents, including thionyl chloride and sulphuryl chloride, have been studied. This research contributes to understanding the preparation of chloroquinoline carbonyl chlorides (Cziáky, 1991).

Catalysis and Coupling Reactions

  • The palladium-charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines has been researched. This study is significant for the development of arylpyridines and arylquinolines (Tagata & Nishida, 2003).

Chiral Ligands and Metal Complexes

  • New chiral ligands based on 8-chloroquinoline and their complexes with rhodium(III), palladium(II), and platinum(II) have been synthesized. These findings have implications for the field of asymmetric catalysis and ligand design (Franciò et al., 1999).

Wittig-type Cyclizations

  • Research on Wittig-type cyclizations to produce flavones and 4-quinolones offers insight into new methods of synthesizing these compounds, which are significant in various chemical applications (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Organometallic Chemistry

  • The synthesis and use of various organometallic complexes, including those with quinoline derivatives, are vital for understanding catalysis and ligand design in organometallic chemistry (Wolf & Lerebours, 2003).

properties

IUPAC Name

2-(4-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(22)24)15-6-4-7-17(21)19(15)23-18/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHYOQECUTSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.